molecular formula C13H13N5OS2 B2996813 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one CAS No. 883276-11-7

3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one

Cat. No.: B2996813
CAS No.: 883276-11-7
M. Wt: 319.4
InChI Key: XDFBQSKDPVVNGF-UHFFFAOYSA-N
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Description

3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a novel synthetic compound designed for advanced oncological and pharmacological research. It features a complex multi-heterocyclic architecture that integrates a dihydropyrrolothienopyrimidin-one core linked to a methylamino-substituted 1,3,4-thiadiazole moiety. This specific molecular framework is of significant interest in medicinal chemistry, as its constituent parts are recognized for their potential in anticancer agent development. The 1,3,4-thiadiazole and thieno[2,3-d]pyrimidine scaffolds are established bioisosteres of natural purine bases, which allows them to interact effectively with critical biological targets such as protein kinases . These structures have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including breast cancer models (e.g., MCF-7 and MDA-MB-231), through mechanisms that can involve cell cycle arrest at G1 or G2 phases . The primary research value of this compound lies in its potential as a kinase inhibitor. Kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) are heavily implicated in cancer cell signaling pathways for proliferation, survival, and metastasis . Compounds bearing the thieno[2,3-d]pyrimidine core have shown promising efficacy as inhibitors of these kinases, making them valuable chemical tools for probing disease mechanisms and validating new therapeutic targets . Researchers can utilize this compound in in vitro assays to investigate its cytotoxic effects, determine its half-maximal inhibitory concentration (IC50) in various cell models, and elucidate its precise mechanism of action through biochemical and molecular studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-methyl-5-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-6-8-10(15-7-4-3-5-18(7)12(8)19)20-9(6)11-16-17-13(14-2)21-11/h3-5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBQSKDPVVNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCC3=N2)C4=NN=C(S4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one involves multiple steps:

  • Formation of 1,3,4-thiadiazole: : This core structure can be synthesized by cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

  • Attachment of Methylamino Group: : The thiadiazole derivative undergoes substitution reactions to introduce the methylamino group at the desired position.

  • Construction of Pyrrolothieno Moiety: : Utilizing suitable starting materials, the synthesis involves cyclization reactions often mediated by palladium-catalyzed cross-coupling to form the fused pyrrolo-thieno ring system.

  • Final Assembly: : The different moieties are combined in a reaction that facilitates the formation of the complete 3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinone framework.

Industrial Production Methods: Scaling up this synthesis for industrial production could involve optimization of each step to enhance yield and purity, using techniques such as continuous flow synthesis and automated reaction setups to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound can undergo oxidation reactions, typically involving common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of specific functional groups (such as nitro to amino) can be carried out using agents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially on the thiadiazole and pyrimidine rings, allowing modification of the functional groups attached to the core structure.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, catalytic hydrogenation.

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines and thiols.

Major Products: The primary products of these reactions would include various derivatives of the compound with modified functional groups, potentially enhancing its application in different fields.

Scientific Research Applications

The applications of 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one are not detailed within the provided search results. However, some search results discuss related compounds and applications of thiadiazoles.

Thiadiazoles and related compounds:

  • 2-Amino-5-alkyl-1,3,4-thiadiazoles An improved process for preparing 2-amino-5-alkyl-1,3,4-thiadiazole compounds involves reacting an aliphatic acid and a thiosemicarbazide in a mineral acid medium containing 15 to 35 percent sulfuric acid and 65 to 85 percent polyphosphoric acid . These compounds are conventionally prepared by acylating a 4-alkylthiosemicarbazide and cyclodehydrating the resulting product, typically using concentrated sulfuric acid or polyphosphoric acid .
  • 3-[[(5-Chlorothiophen-2-yl)methyl-methylamino]methyl]-5-(3-methylanilino)-1,3,4-thiadiazole-2-thione This compound has the molecular formula C16H17ClN4S3C_{16}H_{17}ClN_4S_3 and a molecular weight of 397.0 g/mol .
  • 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione This compound is another example of a thiadiazole derivative, with the molecular formula C20H21N5O2SC_{20}H_{21}N_5O_2S .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes like kinases and proteases, receptors such as GPCRs, and nucleic acids.

  • Pathways Involved: : The binding to these targets can inhibit or modulate their activity, leading to downstream effects such as altered cellular signaling or transcriptional activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Bioactivity Highlights
Target Compound Thieno-pyrimidine + dihydropyrrolo + methylamino-thiadiazole Hypothesized kinase inhibition (based on thieno-pyrimidine core)
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine + methoxyphenyl substituent Antimicrobial activity; enhanced solubility due to methoxy group
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines Triazolo-pyrimidine + aryl substituents Anticancer activity (IC₅₀ = 1.2–5.8 μM against HeLa cells)
Marine actinomycete-derived thiadiazoles Thiadiazole + polyketide side chains Cytotoxicity (IC₅₀ < 10 μM in breast cancer cell lines)

Structural Differentiation and Implications

  • Substituent Effects: The target compound’s methylamino-thiadiazole group may improve metabolic stability compared to the methoxyphenyl group in , which enhances solubility but risks demethylation in vivo.
  • Bioactivity Trends : Thiadiazole-containing analogs from marine sources show stronger cytotoxicity than plant-derived pyrimidines , suggesting the target compound’s thiadiazole moiety may amplify anticancer effects.

Biological Activity

The compound 3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a novel derivative belonging to the class of 1,3,4-thiadiazole compounds. This article explores its biological activities, particularly its anticancer properties and potential as a monoamine oxidase (MAO) inhibitor.

Structural Overview

The compound features a complex structure that integrates a thiadiazole ring , a pyrrolo-thieno-pyrimidine core , and various substituents that may influence its biological activity. The presence of the methylamino group at the 5-position of the thiadiazole ring is particularly noteworthy for its potential impact on biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have exhibited significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Testing : In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit cell growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values reported for some derivatives range from 0.28 to 10 μg/mL , indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves interaction with cellular targets such as tubulin. Molecular docking studies suggest that binding affinity to tubulin may correlate with observed cytotoxicity .
Cell LineIC50 (μg/mL)Reference
HCT1163.29
H46010
MCF-70.28

MAO Inhibition

The compound has also been investigated for its potential as an MAO inhibitor:

  • Inhibition Studies : A series of thiadiazole derivatives were tested for their ability to inhibit MAO-A and MAO-B isoforms. Some compounds demonstrated significant inhibitory activity with IC50 values as low as 0.060 μM , suggesting strong potential for neuroprotective applications .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring was found to enhance inhibitory activity against MAO isoforms. For example, substituents such as methoxyethyl and propyl groups significantly increased potency compared to simpler aliphatic groups .

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of thiadiazole derivatives:

  • Anticancer Activity : A study evaluated the anticancer effects of various thiadiazole derivatives on B16F10 melanoma cells. The results indicated that certain analogs inhibited melanin production without exhibiting cytotoxicity at concentrations below 20 μM .
  • MAO Inhibitory Effects : Another investigation focused on the MAO inhibitory effects of substituted thiadiazoles. It was noted that while some compounds were highly effective inhibitors, others showed diminished activity when aromatic groups were introduced in place of aliphatic chains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Core formation : Cyclization of pyrrolo-thieno-pyrimidinone precursors using DMF/EtOH mixtures with piperidine catalysis (70–80% yield) .
  • Thiadiazole coupling : Diazonium chloride reactions at 0–5°C to introduce the 1,3,4-thiadiazole moiety (75% yield) .
  • Example intermediates: 3-Amino-2-mercapto derivatives are reacted with heterocyclic halides under reflux .
StepReagents/ConditionsYieldKey Reference
Core cyclizationDMF/EtOH, piperidine, reflux70–80%
Thiadiazole couplingDiazonium chloride, 0–5°C75%

Q. How is structural characterization performed for this compound?

  • Spectroscopic methods :
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹, NH₂ at ~3320 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent integration and aromaticity (e.g., δ 2.22 ppm for CH₃ groups) .
    • Mass spectrometry : Validates molecular weight (e.g., m/z 538 [M⁺] for related analogs) .
    • Elemental analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Ethanol/DMF mixtures yield high-purity crystals .
  • Chromatography : Column chromatography (silica gel) with ethyl acetate/hexane gradients resolves polar byproducts .

Q. What are the key spectral markers for verifying its purity?

  • ¹H-NMR : Absence of δ 1.5–2.0 ppm signals indicates no residual solvents (e.g., DMF) .
  • Mass spectrometry : Sharp molecular ion peaks (m/z ±1 Da) confirm homogeneity .

Q. How is initial bioactivity screening conducted?

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) at 10–100 µM concentrations .
  • Cytotoxicity testing : MTT assays on cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How should experimental designs evaluate environmental stability?

  • INCHEMBIOL framework : Assess hydrolysis (pH 4–9, 25°C), photolysis (UV exposure), and microbial degradation (soil microcosms) .
  • Sampling intervals : Monitor degradation via HPLC-MS at 0, 7, 14, and 28 days .
  • Controls : Include abiotic (sterile) and biotic (microbial inoculum) conditions .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based viability assays .
  • Structure-activity relationship (SAR) : Modify thiadiazole substituents (e.g., methylamino vs. ethyl groups) to isolate activity drivers .
  • Statistical analysis : Use ANOVA to identify significant variables (e.g., assay pH, incubation time) .

Q. How is the compound’s environmental fate modeled?

  • Partition coefficients : Log Kow (octanol-water) predicts bioaccumulation .
  • QSPR models : Relate molecular descriptors (e.g., polar surface area) to biodegradation rates .
  • Field studies : Track soil/water residues via LC-MS/MS over 90-day periods .

Q. How can reaction yields be optimized for derivatives with modified substituents?

  • Catalyst screening : Test piperidine vs. triethylamine for cyclization efficiency .
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) in coupling reactions .
  • Microwave-assisted synthesis : Reduces reaction time (2 h vs. 6 h) with comparable yields (75–80%) .

Q. What advanced pharmacokinetic studies are applicable?

  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF .
  • Plasma protein binding : Equilibrium dialysis (90% binding reported for analogs) .
  • Blood-brain barrier penetration : Parallel artificial membrane permeability assay (PAMPA) .

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